molecular formula C11H10FN3O B1483023 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098090-47-0

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1483023
CAS No.: 2098090-47-0
M. Wt: 219.21 g/mol
InChI Key: BOWPFEOTWWMSQL-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Pyridinyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where a pyridinyl boronic acid is coupled with a halogenated pyrazole.

    Addition of the Fluoroethyl Group: This can be done through nucleophilic substitution reactions where a fluoroethyl halide reacts with the pyrazole derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: It can be used in the development of probes for studying biological processes, such as enzyme activity or receptor binding.

    Industrial Applications: The compound may be used in the development of agrochemicals or materials science for creating novel polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridinyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:

    1-(2-Chloroethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde: This compound has a chloroethyl group instead of a fluoroethyl group, which may affect its reactivity and biological activity.

    1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde: The position of the pyridinyl group is different, which can influence the compound’s binding interactions and overall properties.

    1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde: The position of the aldehyde group is different, potentially affecting the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-fluoroethyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWPFEOTWWMSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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